molecular formula C8H6FNS B1301804 3-Fluorobenzyl isothiocyanate CAS No. 63351-94-0

3-Fluorobenzyl isothiocyanate

Cat. No.: B1301804
CAS No.: 63351-94-0
M. Wt: 167.21 g/mol
InChI Key: CCKNPKNHNFDGND-UHFFFAOYSA-N
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Description

3-Fluorobenzyl isothiocyanate is an organic compound with the molecular formula C8H6FNCS. It is a colorless to yellowish liquid with a pungent odor. This compound is widely used in organic chemistry, medicinal chemistry, and industrial chemistry due to its reactivity and versatility .

Biochemical Analysis

Biochemical Properties

3-Fluorobenzyl isothiocyanate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the modulation of their activity, potentially affecting the metabolism of other compounds. Additionally, this compound can interact with proteins involved in the antioxidant response, such as glutathione S-transferase, which plays a role in detoxification processes .

Cellular Effects

This compound has been shown to influence various cellular processes. It can induce oxidative stress in cells, leading to the activation of signaling pathways involved in cell survival and apoptosis. This compound has been observed to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, this compound can modulate gene expression, particularly genes involved in the antioxidant response and detoxification processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to cysteine residues in proteins, leading to the formation of covalent adducts. This interaction can result in the inhibition or activation of enzyme activity, depending on the specific protein involved. Additionally, this compound can modulate the expression of genes involved in the antioxidant response by activating the Nrf2 pathway, which leads to the induction of phase II detoxification enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound has been shown to result in sustained activation of antioxidant response pathways and prolonged inhibition of cancer cell growth. The stability and efficacy of the compound can be influenced by factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have chemopreventive effects, reducing the incidence of chemically induced tumors. At higher doses, this compound can exhibit toxic effects, including liver toxicity and oxidative stress. The threshold for these adverse effects varies depending on the animal model and the specific experimental conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily through the mercapturic acid pathway, which involves conjugation with glutathione followed by enzymatic degradation and excretion. This compound can also modulate the activity of enzymes involved in the metabolism of other compounds, potentially affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of this compound can affect its ability to interact with target proteins and modulate cellular processes .

Preparation Methods

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-fluorobenzyl isothiocyanate involves its reactivity with nucleophiles. It can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. For example, it can induce oxidative stress and apoptosis in cancer cells by activating the Nrf2 pathway .

Comparison with Similar Compounds

Uniqueness: 3-Fluorobenzyl isothiocyanate is unique due to the presence of the fluorine atom, which can influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its non-fluorinated counterparts .

Properties

IUPAC Name

1-fluoro-3-(isothiocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKNPKNHNFDGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371962
Record name 3-Fluorobenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63351-94-0
Record name 3-Fluorobenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 63351-94-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 3-fluorobenzylamine (6.26 g., 0.05 mole) in ether (10 ml.) was added dropwise to a solution of dicyclohexylcarbodiimide (10.3 g., 0.05 mole) and carbon disulfide (20 ml., 0.333 mole) in ether (60 ml.) at -5 °to -10° C. and the mixture was stirred for 17 hours at 25° C. The mixture was filtered, and the solvent was removed under vacuum. The resulting oil was dissolved in hexane-ethyl acetate (19:1), filtered and the solvent removed under vacuum. The oil was then dissolved in hexane-ethyl acetate (9:1) and purified by flash chromatography (silica) to give 3-fluorobenzylisothiocyanate as an oil (8.14 g., 97%).
Quantity
6.26 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-fluorobenzylamine (6.3 g, 0.05 mole) and triethylamine (15.4 ml, 0.11 mole) in 50 ml of tetrahydrofuran was added dropwise to a solution of thiophosgene (4.2 ml, 0.055 mole) in 50 ml of tetrahydrofuran with cooling to -10° C. over a period of twenty minutes. The mixture was stirred at 25° C. for 2.75 hours and filtered. The filtrate was treated with charcoal, then filtered and evaporated to an oil. The oil was diluted with hexane:ethyl acetate (90:10) and purified on a flash silica column eluted with hexane:ethyl acetate (90:10) to yield 4.3 g (51%) of 3-fluorobenzyl isothiocyanate as a yellow oil.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
15.4 mL
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Fluorobenzyl isothiocyanate
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Reactant of Route 6
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